molecular formula C7H4Cl2F2O B12828024 2,4-Dichloro-1-(difluoromethoxy)benzene CAS No. 772-23-6

2,4-Dichloro-1-(difluoromethoxy)benzene

Cat. No.: B12828024
CAS No.: 772-23-6
M. Wt: 213.01 g/mol
InChI Key: QFXYAHBQJKDFGA-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-(difluoromethoxy)benzene: is an organic compound with the molecular formula C7H4Cl2F2O and a molecular weight of 213.01 g/mol It is a derivative of benzene, characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1-(difluoromethoxy)benzene typically involves the reaction of 2,4-dichlorophenol with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the hydroxyl group with the difluoromethoxy group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the product. The reaction is typically conducted in large reactors with efficient mixing and temperature control systems .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-1-(difluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the chlorine atoms.

    Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

    Reduction Reactions: Products include dechlorinated benzene derivatives.

Scientific Research Applications

2,4-Dichloro-1-(difluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(difluoromethoxy)benzene involves its interaction with specific molecular targets, leading to various biological effects. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and resulting in physiological changes. The exact pathways and molecular targets are still under investigation, but studies suggest that the compound may affect cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison: 2,4-Dichloro-1-(difluoromethoxy)benzene is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This group influences the compound’s reactivity, stability, and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2,4-dichloro-1-(difluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2O/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXYAHBQJKDFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70822776
Record name 2,4-Dichloro-1-(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70822776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

772-23-6
Record name 2,4-Dichloro-1-(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70822776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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